molecular formula C11H16N2O2 B051925 Aloracetam CAS No. 119610-26-3

Aloracetam

Cat. No. B051925
M. Wt: 208.26 g/mol
InChI Key: ZUQSGZULKDDMEW-UHFFFAOYSA-N
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Description

Aloracetam is a drug described as a nootropic, which is closely related to the racetam family of compounds . It was studied by Aventis for the treatment of Alzheimer’s disease, but was never marketed .


Molecular Structure Analysis

Aloracetam has a molecular formula of C11H16N2O2 . It contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, and 5 aromatic bonds . It also includes 1 five-membered ring, 1 secondary amide (aliphatic), 1 aldehyde (aromatic), and 1 Pyrrole .


Physical And Chemical Properties Analysis

Aloracetam has a molecular weight of 208.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of Aloracetam are 208.121177757 g/mol . The topological polar surface area of Aloracetam is 51.1 Ų .

Scientific Research Applications

  • Liver Enzyme Levels in Paracetamol Induced Hepatotoxicity : A study investigated the effect of Artocarpus altilis leaf extract on liver enzyme levels in paracetamol-induced hepatotoxic rats. The results showed that the leaf extract significantly reduced serum levels of liver enzymes, suggesting a potential ameliorative effect on liver biomarkers in hepatotoxicity caused by paracetamol overdose (Nosiri & Oze, 2020).

  • Extended Evaluation of GAD Treatment in Type 1 Diabetes : A clinical trial studied the safety and efficacy of GAD-alum treatment in children and adolescents with recent-onset type 1 diabetes. The 4-year follow-up showed no adverse events and indicated a potential preservation of C-peptide, a marker for insulin production (Ludvigsson et al., 2011).

  • Adverse Events Associated with Ketamine for Procedural Sedation in Adults : This study assessed the adverse effect profile of ketamine in adults when used for procedural sedation. It was found that dysphoric emergence phenomena occur in 10%-20% of cases, but significant cardiorespiratory adverse events are rare (Strayer & Nelson, 2008).

  • Efficacy and Safety of Paracetamol for Spinal Pain and Osteoarthritis : A systematic review and meta-analysis found that paracetamol is ineffective in the treatment of low back pain and provides minimal short-term benefit for people with osteoarthritis. This highlights the need to reconsider recommendations for paracetamol use in these conditions (Machado et al., 2015).

  • Hepatorenal Protective Effects of Hydroalcoholic Extract of Solidago canadensis L. against Paracetamol-Induced Toxicity : This study explored the protective effects of Solidago canadensis L. extract against paracetamol-induced hepatorenal toxicity. The findings suggest that the extract has substantial protective effects against the toxicity caused by paracetamol, highlighting its potential as a prophylactic agent (Rahimi et al., 2022).

properties

IUPAC Name

N-[2-(3-formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-6-11(7-14)9(2)13(8)5-4-12-10(3)15/h6-7H,4-5H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQSGZULKDDMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCNC(=O)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152524
Record name Aloracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloracetam

CAS RN

119610-26-3
Record name N-[2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119610-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119610263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALORACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0RKZ75D0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

123 ml (1.34 mol) of phosphoryl chloride are added dropwise in the course of 30 minutes at 0° C. to 750 ml of 1,2-dimethoxyethane and 109 ml of dimethyl formamide. The mixture is stirred for a further 30 minutes at 0° C., and, in the course of 45 minutes at 0° C., 180 g (1 mol) of N-(2-(2,5-dimethyl-1H-pyrrolyl)ethyl)acetamide are introduced. After 10 minutes at 0° C., the mixture is allowed to warm to 10° C., stirred for 1 h at 10° C. and hydrolysed by pouring in a solution of 250 g of sodium hydroxide in 920 ml of water in the course of 2 h at 20° C. to the reaction mixture. The resulting reaction mixture is filtered, the organic phase is isolated and the water phase is extracted twice, each time with 370 ml of 1,2-dimethoxyethane. The organic phases are combined and substantially concentrated in vacuum. After addition of 250 ml of toluene, the mixture is concentrated to dehydrate it, 1 l of ethyl acetate is added and the mixture is filtered over silica gel and charcoal, crystallised and dried.
Quantity
123 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
109 mL
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Name
Quantity
920 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
N Kanova, BA Dundar, Y Kelgokmen… - The Journal of Organic …, 2021 - ACS Publications
A one-pot two-step protocol for the synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones was described. When treated with zinc chloride in refluxing chloroform, N-…
Number of citations: 17 pubs.acs.org
F Gualtieri, D Manetti, M Romanelli… - Current …, 2002 - ingentaconnect.com
Cognition enhancers are drugs able to facilitate attentional abilities and acquisition, storage and retrieval of information, and to attenuate the impairment of cognitive functions …
Number of citations: 124 www.ingentaconnect.com
AL Courtney - 2019 - open.bu.edu
… to introduce students to modern research methods and technology; conveniently, this same flow platform can be used to synthesize the active pharmaceutical ingredient, Aloracetam. …
Number of citations: 0 open.bu.edu
MT Nazeri, A Shaabani - New Journal of Chemistry, 2021 - pubs.rsc.org
… Aloracetam is used as a drug for the treatment of Alzheimer's disease (Fig. 1). Besides, polysubstituted pyrroles have very attractive biological properties such as antifungal antibiotic, …
Number of citations: 25 pubs.rsc.org
S Abbat, D Dhaked, M Arfeen, PV Bharatam - RSC advances, 2015 - pubs.rsc.org
The Paal–Knorr synthesis of furan, pyrrole and thiophene rings is one of the most important methods of generating these very important heterocycles, but the mechanism of this reaction …
Number of citations: 35 pubs.rsc.org
M Fatahpour, N Hazeri, MT Maghsoodlou… - Journal of the Iranian …, 2019 - Springer
A convenient and straightforward acid-promoted synthesis of a new series of polyfunctionalized pyrroles has been developed based on a one-pot three-component reaction of …
Number of citations: 14 link.springer.com
T Yan, K Barta - ChemSusChem, 2016 - Wiley Online Library
Pyrroles are prominent scaffolds in pharmaceutically active compounds and play an important role in medicinal chemistry. Therefore, the development of new, atom‐economic, and …
OV Petrova, AB Budaev, EF Sagitova, IA Ushakov… - Molecules, 2021 - mdpi.com
An efficient method for the synthesis of pharmaceutically prospective pyrrole–aminopyrimidine ensembles (in up to 91% yield) by the cyclocondensation of easily available …
Number of citations: 4 www.mdpi.com
Y Liu, H Hu, X Wang, S Zhi, Y Kan… - The Journal of Organic …, 2017 - ACS Publications
Pyrroles are an important group of heterocyclic compounds with a wide range of interesting properties, which have resulted in numerous applications in a variety of fields. Despite the …
Number of citations: 47 pubs.acs.org
SD Joshi, D Kumar, UA More, KS Yang… - Medicinal Chemistry …, 2016 - Springer
Enoyl-ACP reductase is the key enzyme involved in FAS-II synthesis of mycolic acid in bacterial cell wall and is a promising target for discovering new chemical entity. The designed …
Number of citations: 13 link.springer.com

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